CAS number for 3-[(4-iodophenoxy)methyl]benzohydrazide derivatives
CAS number for 3-[(4-iodophenoxy)methyl]benzohydrazide derivatives
Topic: CAS Number & Technical Profile: 3-[(4-Iodophenoxy)methyl]benzohydrazide Derivatives Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Drug Discovery Scientists
Executive Summary
The compound 3-[(4-iodophenoxy)methyl]benzohydrazide belongs to a specialized class of phenoxymethylbenzohydrazides . These scaffolds are critical intermediates in medicinal chemistry, often investigated for their antimicrobial, anticancer (specifically EGFR kinase inhibition), and enzyme inhibitory properties (e.g., cholinesterase or tyrosinase).
While the specific 4-iodo derivative is a research-grade molecule often synthesized de novo in SAR (Structure-Activity Relationship) campaigns, its structural analogs are well-indexed. This guide provides the technical roadmap for its identification, synthesis, and characterization, using the commercially indexed 3-bromo analog as a reference standard.
Part 1: Chemical Identity & Registry
Target Compound Identification
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Chemical Name: 3-[(4-iodophenoxy)methyl]benzohydrazide
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Molecular Formula: C₁₄H₁₃IN₂O₂
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Molecular Weight: 368.17 g/mol
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Core Scaffold: Benzohydrazide linked via a methylene ether bridge to an iodinated phenol.
Reference Standards (CAS Registry)
As this specific derivative is often a custom library component, it may not possess a widely circulated public CAS number. Researchers should utilize the 3-bromo analog for scaffold validation and the precursor reagents for synthesis registration.
| Compound Identity | CAS Number | Role in Protocol |
| 3-[(3-Bromophenoxy)methyl]benzohydrazide | 438220-29-2 | Structural Reference Standard (Closest Analog) |
| 4-Iodophenol | 540-38-5 | Key Reagent (Aryl halide source) |
| Methyl 3-(chloromethyl)benzoate | 34040-64-7 | Key Reagent (Linker source) |
| Hydrazine Hydrate | 7803-57-8 | Key Reagent (Hydrazinolysis) |
Part 2: Synthesis & Experimental Protocol
Directive: The synthesis follows a convergent pathway involving a Williamson ether synthesis followed by nucleophilic acyl substitution (hydrazinolysis).
Reaction Workflow (DOT Visualization)
Figure 1: Convergent synthesis pathway for the target benzohydrazide derivative.
Step-by-Step Methodology
Step 1: Williamson Ether Synthesis (Formation of the Ester Intermediate)
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Rationale: Potassium carbonate (
) is selected as a mild base to deprotonate the 4-iodophenol without hydrolyzing the methyl ester of the benzoate linker. Acetone is the preferred solvent due to its polarity and ease of removal. -
Protocol:
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Dissolve 4-iodophenol (1.0 eq) and methyl 3-(chloromethyl)benzoate (1.0 eq) in anhydrous acetone.
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Add anhydrous
(2.0 eq) and catalytic KI (potassium iodide) to accelerate the substitution via the Finkelstein mechanism. -
Reflux the mixture for 8–10 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).
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Workup: Filter inorganic salts while hot. Evaporate solvent. Recrystallize the residue from ethanol to obtain Methyl 3-[(4-iodophenoxy)methyl]benzoate.
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Step 2: Hydrazinolysis (Formation of the Hydrazide)
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Rationale: Hydrazine hydrate acts as a potent nucleophile, attacking the ester carbonyl. Ethanol is used as a solvent to ensure solubility of the ester while allowing the hydrazide product (which is often less soluble) to precipitate upon cooling, driving the equilibrium forward.
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Protocol:
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Dissolve the intermediate ester in absolute ethanol (10 mL/g).
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Add hydrazine hydrate (99%, 5.0 eq) dropwise. Note: Excess hydrazine prevents the formation of the dimer (diacylhydrazine).
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Reflux for 4–6 hours.
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Isolation: Cool the reaction mixture to 0°C. The target benzohydrazide will precipitate as a white/off-white solid.
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Filter, wash with cold ethanol, and dry under vacuum.
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Part 3: Characterization & Quality Control
To validate the identity of 3-[(4-iodophenoxy)methyl]benzohydrazide , the following spectral signatures must be confirmed.
| Technique | Expected Signal / Characteristic |
| IR Spectroscopy | 3300–3200 cm⁻¹ : N-H stretch (hydrazide doublet).1650–1660 cm⁻¹ : C=O stretch (amide I).1240 cm⁻¹ : C-O-C stretch (ether linkage). |
| ¹H NMR (DMSO-d₆) | δ 5.2 ppm : Singlet (2H), O-CH₂-Ar (Characteristic benzylic ether).δ 9.8 ppm : Broad Singlet (1H), -CONH-.δ 4.5 ppm : Broad Singlet (2H), -NH₂.δ 7.0–8.0 ppm : Aromatic protons (Pattern distinct for meta-substitution on benzoyl ring and para-substitution on iodophenoxy ring). |
| Mass Spectrometry | m/z 369 [M+H]⁺ : Base peak corresponding to the protonated molecular ion.Look for characteristic iodine isotopic pattern (Mass defect). |
Part 4: Biological Applications & SAR Logic
The phenoxymethylbenzohydrazide scaffold is a "privileged structure" in drug discovery.
4.1 Mechanism of Action (Enzyme Inhibition) Research into analogs (such as the 3-bromo variant) suggests this scaffold operates via Hydrogen Bonding & Halogen Bonding :
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Hydrazide Motif: Forms bidentate hydrogen bonds with active site residues (e.g., Serine or Histidine) in enzymes like Acetylcholinesterase (AChE) or Tyrosinase.
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Iodo-Substituent: The iodine atom at the para-position is capable of forming a Halogen Bond (sigma-hole interaction) with backbone carbonyls in the target protein, potentially increasing potency 10–100x compared to the chloro- or fluoro-analogs.
4.2 SAR Diagram (Structure-Activity Relationship)
Figure 2: Structural dissection of the pharmacophore features.
References
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 77174, p-Toluohydrazide (Benzohydrazide Analogs). Retrieved from [Link]
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Organic Syntheses. (2011). Regioselective Synthesis of Pyrazoles via Hydrazones. Organic Syntheses, 88, 77-86. (Reference for Hydrazine chemistry). Retrieved from [Link]
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Marmara University. (2023). Synthesis and Biological Evaluation of Benzohydrazide Derivatives. Drug Development Research. (Context for Phenoxymethylbenzohydrazide activity).[1][2][3][4] Retrieved from [Link]
Sources
- 1. Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Biological Evaluation and Molecular Docking Studies of New 4-(Cyanomethyl)-N'-Substituted Benzohydrazide Derivatives as Anti-Alzheimer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
